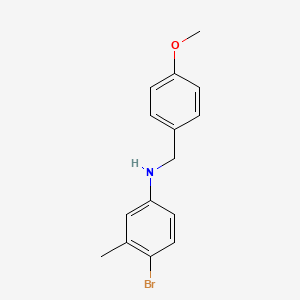

![molecular formula C14H14N2O3S B5747993 4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5747993.png)

4-[methyl(phenylsulfonyl)amino]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[methyl(phenylsulfonyl)amino]benzamide” is a chemical compound with the molecular formula C14H14N2O3S . It is a derivative of benzamide, which is an organic compound consisting of a carboxamide functional group attached to a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been studied extensively. For instance, a continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to obtain the product . Another study reported the synthesis of benzamide derivatives through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Aplicaciones Científicas De Investigación

Organic Chemistry Research

“4-[methyl(phenylsulfonyl)amino]benzamide” is a crucial building block in organic chemistry . It’s used in reactions at the benzylic position, which is a common reaction in organic synthesis . These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Continuous Synthesis in Microflow Systems

This compound has been synthesized in a continuous flow microreactor system . The system was developed to determine intrinsic reaction kinetics parameters . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .

Medicinal Chemistry

“4-[methyl(phenylsulfonyl)amino]benzamide” is a crucial raw material and intermediate in the synthesis of many drug candidates . It has a wide range of applications in medicinal chemistry .

Anti-Inflammatory Applications

A similar compound, “N-(2,4-dichlorobenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide”, has been shown to have anti-inflammatory properties. It’s plausible that “4-[methyl(phenylsulfonyl)amino]benzamide” could have similar applications.

Anti-Tumor Applications

“N-(2,4-dichlorobenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide” has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. “4-[methyl(phenylsulfonyl)amino]benzamide” may have similar anti-tumor applications.

Anti-Diabetic Applications

“N-(2,4-dichlorobenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide” has been shown to have anti-diabetic properties. It’s possible that “4-[methyl(phenylsulfonyl)amino]benzamide” could be used in similar applications.

Safety and Hazards

Propiedades

IUPAC Name |

4-[benzenesulfonyl(methyl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-16(12-9-7-11(8-10-12)14(15)17)20(18,19)13-5-3-2-4-6-13/h2-10H,1H3,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJFCRCALWIOFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)C(=O)N)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5747914.png)

![N-(3,4-dimethylphenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5747930.png)

![5-methyl-N-[(phenylsulfonyl)carbonyl]-2,1,3-benzothiadiazol-4-amine](/img/structure/B5747960.png)

![7-methyl-5-phenyl-2-(1-piperidinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5747965.png)

![2-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5747970.png)

![4,6-dimethyl-2-[(2-methyl-2-propen-1-yl)thio]nicotinonitrile](/img/structure/B5747978.png)

![5'-bromo-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5747997.png)

![N-[(cyclohexylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B5748010.png)

![6-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5748017.png)

![N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5748021.png)